N-[bis(dimethylamino)phosphoryl]benzenesulfonamide
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Overview
Description
Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is a complex organic compound that features a benzenesulfonamide moiety linked to a bis(dimethylamino)phosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- typically involves the reaction of benzenesulfonyl chloride with bis(dimethylamino)phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and phosphine oxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids and phosphine oxides.
Reduction: Amines and secondary phosphines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells and antimicrobial activity against bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Phosphine oxide derivatives: Compounds with similar phosphine oxide groups but different organic moieties.
Uniqueness
Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is unique due to the combination of the benzenesulfonamide and bis(dimethylamino)phosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
321976-54-9 |
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Molecular Formula |
C10H18N3O3PS |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]benzenesulfonamide |
InChI |
InChI=1S/C10H18N3O3PS/c1-12(2)17(14,13(3)4)11-18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,11,14) |
InChI Key |
KDFLGUQSJAPXTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NS(=O)(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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